6-Methyl-4-phenylheptan-2-one

Description

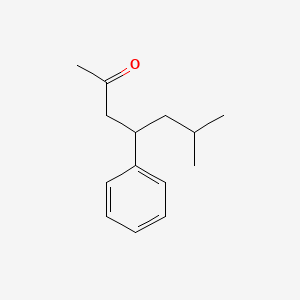

Structure

2D Structure

3D Structure

Properties

CAS No. |

107771-22-2 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

6-methyl-4-phenylheptan-2-one |

InChI |

InChI=1S/C14H20O/c1-11(2)9-14(10-12(3)15)13-7-5-4-6-8-13/h4-8,11,14H,9-10H2,1-3H3 |

InChI Key |

DDURHJSOOFIHEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC(=O)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 6 Methyl 4 Phenylheptan 2 One

Mechanistic Studies of Rearrangement Reactions

The structural arrangement of 6-Methyl-4-phenylheptan-2-one, featuring a phenyl group on the γ-carbon relative to the carbonyl group, makes it susceptible to a variety of acid-catalyzed rearrangement reactions. These transformations are primarily driven by the formation and subsequent stabilization of carbocation intermediates.

In the presence of acid, the carbonyl oxygen of a phenylalkyl ketone can be protonated, facilitating the formation of a carbocation. The stability of this carbocation dictates the course of the reaction. Carbocation rearrangements, such as hydride and alkyl shifts, are common phenomena that lead to more stable intermediates. libretexts.org For a molecule like this compound, protonation and subsequent loss of water (if formed from a corresponding alcohol precursor) or other leaving groups can generate a carbocation. This intermediate can then undergo 1,2-hydride or alkyl shifts to form a more stable carbocation, for instance, one that is tertiary or benzylic. libretexts.org

These rearrangements are fundamental in reactions like the Friedel-Crafts "workaround," where a Friedel-Crafts acylation is followed by reduction to avoid the carbocation rearrangements often seen in direct alkylations. masterorganicchemistry.com The stability of potential carbocation intermediates determines the likelihood and nature of such rearrangements. mvpsvktcollege.ac.inmsu.edu

A significant aspect of reactivity in phenylalkyl systems is the participation of the phenyl group itself in stabilizing a nearby carbocation. This occurs through the formation of a bridged intermediate known as a phenonium ion. libretexts.org When a carbocation forms at a position that allows for interaction with the π-electrons of the benzene (B151609) ring (typically at the β- or γ-position), the phenyl group can act as an internal nucleophile. libretexts.org

This neighboring group participation (NGP) can lead to intramolecular cyclization, a key step in Friedel-Crafts cyclialkylation reactions. libretexts.org For this compound, formation of a carbocation at the C4 position could be stabilized by the adjacent phenyl ring, potentially forming a spirocyclic phenonium ion. This intermediate can then rearrange or be attacked by a nucleophile. researchgate.net Studies on the cyclialkylation of various phenyl-substituted alkanes have shown that rearrangements often precede the final ring-closing step, leading to products like tetralins instead of the initially expected larger rings. researchgate.netcdnsciencepub.comcdnsciencepub.com The formation of a phenonium ion is a key mechanistic feature that explains the observed product distributions and stereochemistry in many solvolysis and rearrangement reactions of phenylalkyl systems. researchgate.net

Table 1: Factors Influencing Carbocation and Phenonium Ion Pathways

| Factor | Influence on Reaction Pathway | Typical Outcome |

|---|---|---|

| Carbocation Stability | Governs the propensity for 1,2-hydride or alkyl shifts. libretexts.org | Formation of the most stable carbocation (e.g., tertiary, benzylic) before subsequent reaction. |

| Neighboring Phenyl Group | Can act as an internal nucleophile to form a bridged phenonium ion. libretexts.org | Leads to intramolecular cyclization (cyclialkylation) or retention of stereochemistry. libretexts.orgresearchgate.net |

| Reaction Conditions | Acid strength, temperature, and solvent can influence kinetic vs. thermodynamic product control. msu.edu | Different conditions can favor either direct substitution/elimination or rearranged products. |

| Substrate Structure | The distance between the leaving group and the phenyl ring determines the feasibility of NGP. | β- and γ-phenyl systems are prone to phenonium ion formation. libretexts.org |

While this compound is an acyclic molecule, its cyclialkylation products can undergo further rearrangements involving ring size changes. For instance, if intramolecular cyclization were to form a seven-membered ring (a benzsuberane), this could potentially rearrange to a more stable six-membered ring (a tetralin). researchgate.netcdnsciencepub.com Such rearrangements are often driven by the relief of ring strain and the formation of more stable carbocation intermediates. The Tiffeneau–Demjanov rearrangement, for example, involves the ring expansion of cycloalkanones via a β-amino alcohol intermediate. wiley-vch.de Conversely, ring contraction can also occur, as seen in certain pinacol-type rearrangements where a strained ring contracts to form a more stable system. msu.edu Studies have shown that during the cyclialkylation of ε-aryl-substituted compounds, the formation of alkyltetralins often occurs through rearrangements in the side chain before cyclization, rather than through the rearrangement of a larger ring intermediate. researchgate.netcdnsciencepub.com

Oxidative Transformations of Ketones and Adjacent Functionalities

The ketone and the phenylalkyl portions of this compound are both susceptible to oxidation, with the specific outcome depending on the reagents and conditions employed.

Ozonolysis is a powerful reaction for cleaving carbon-carbon double and triple bonds. wikipedia.orgbyjus.com While this compound is a saturated ketone and thus not a direct substrate for classic ozonolysis, the underlying mechanisms are relevant to understanding oxidative processes. The generally accepted Criegee mechanism involves the formation of a primary ozonide, which then decomposes to a carbonyl compound and a carbonyl oxide (also known as the Criegee intermediate). wikipedia.orgorganic-chemistry.org This highly reactive carbonyl oxide can then participate in various subsequent reactions. organic-chemistry.orgmsu.edu While ozonolysis typically targets alkenes, the study of its intermediates provides insight into reactive oxygen species that can be involved in other oxidative transformations. cdnsciencepub.com

The structure of this compound offers several sites for selective oxidation.

Benzylic Position (C4): The C-H bond at the benzylic position (C4) is particularly susceptible to oxidation due to the stabilization of the resulting radical or cationic intermediate by the adjacent phenyl ring. jove.com Various metal-free and metal-catalyzed systems can selectively oxidize benzylic C-H bonds to ketones. rsc.orgnih.govmdpi.com Strong oxidizing agents like potassium permanganate (B83412) can oxidize alkylbenzenes all the way to benzoic acid, provided a benzylic hydrogen is present. jove.com

Oxidative C-C Bond Cleavage: Ketones can undergo oxidative cleavage of the C-C bond adjacent to the carbonyl group. nih.gov This can be achieved using various catalytic systems, converting ketones into valuable products like esters or carboxylic acids. nih.govrsc.org For instance, the Baeyer-Villiger oxidation converts ketones to esters using peroxy acids, with the migratory aptitude of the adjacent groups determining the product. wiley-vch.delibretexts.org In this reaction, the phenyl group generally has a higher migratory aptitude than primary alkyl groups. wiley-vch.de

α-Halogenation: In the presence of acid or base and a halogen (Cl₂, Br₂, I₂), ketones can undergo halogenation at the α-carbon. libretexts.org This reaction proceeds through an enol or enolate intermediate. For a methyl ketone like this compound, base-promoted halogenation can lead to the haloform reaction, converting the methyl ketone into a carboxylate and a haloform (e.g., CHBr₃). libretexts.org

Table 2: Potential Oxidative Transformations of this compound

| Reaction Type | Reagents | Reactive Site | Potential Product(s) |

|---|---|---|---|

| Benzylic Oxidation | KMnO₄, H₂CrO₄, TBHP jove.comrsc.org | C4 (Benzylic C-H) | 6-Methyl-4-oxo-4-phenylheptan-2-one or further cleavage products. |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., mCPBA) wiley-vch.delibretexts.org | C2-C3 or C3-C4 bond | 1,3-Dimethylbutyl phenylacetate (B1230308) or 4-Methyl-2-oxohexyl benzoate. |

| Oxidative C-C Cleavage | Various catalysts, O₂ nih.govrsc.org | C-C bond adjacent to C=O | Esters, amides, or carboxylic acids. nih.govrsc.org |

| Haloform Reaction | Base, Br₂/I₂/Cl₂ libretexts.org | C1 (Methyl group) | 3-Phenyl-5-methylhexanoic acid (as carboxylate salt) and haloform. |

Nucleophilic and Electrophilic Reactivity of the Carbonyl Group

The carbonyl group (C=O) in this compound is the primary site of both nucleophilic and electrophilic interactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom, with its lone pairs of electrons, can act as a nucleophile or a Brønsted-Lowry base. The reactivity of this group is significantly influenced by the steric hindrance imposed by the bulky phenyl and isobutyl groups.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. scribd.com For this compound, the presence of α-hydrogens at the C3 and C5 positions allows for the formation of enolates under basic conditions. However, the steric bulk around these positions influences the regioselectivity of enolate formation.

The deprotonation at the C3 position leads to the formation of a kinetic enolate, as these protons are generally more accessible. wikidoc.org The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of this kinetic enolate. wikidoc.org In contrast, the use of a smaller, strong base under conditions that allow for equilibrium would favor the formation of the more substituted and thermodynamically more stable enolate at the C5 position. wikidoc.org

Crossed aldol condensations, where the enolate of this compound reacts with an aldehyde or another ketone that cannot enolize (e.g., benzaldehyde), are synthetically useful. acs.org In such reactions, the ketone typically acts as the nucleophilic enolate. acs.org The reaction between the enolate of this compound and an aromatic aldehyde would proceed via nucleophilic addition to form a β-hydroxy ketone, which can then dehydrate to form a conjugated enone. acs.orglibretexts.org The formation of the conjugated system provides a thermodynamic driving force for the dehydration step. masterorganicchemistry.com

Table 1: Expected Regioselectivity in the Aldol Condensation of this compound

| Condition | Base | Temperature | Major Enolate | Expected Major Product Type |

| Kinetic Control | Lithium Diisopropylamide (LDA) | Low (-78 °C) | C3-enolate (less substituted) | Product of reaction at C3 |

| Thermodynamic Control | Sodium Ethoxide (NaOEt) | High (Room Temp. or higher) | C5-enolate (more substituted) | Product of reaction at C5 |

This table is illustrative and based on general principles of kinetic and thermodynamic control in aldol reactions. wikidoc.orglibretexts.org

The ketone functionality of this compound can be reduced to a secondary alcohol, 6-methyl-4-phenylheptan-2-ol. The choice of reducing agent can influence the stereoselectivity of this transformation, as the reduction creates a new chiral center at the C2 position.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction. masterorganicchemistry.com The nucleophilic hydride attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. masterorganicchemistry.com Due to the existing chiral center at C4, the product of this reduction will be a mixture of diastereomers. The facial selectivity of the hydride attack will be influenced by the steric bulk of the substituents on the adjacent carbon atoms.

For ketones with bulky substituents, often termed "bulky-bulky ketones," stereoselective reduction can be challenging. researchgate.netnih.gov Biocatalytic methods, employing alcohol dehydrogenases (ADHs), have emerged as powerful tools for the asymmetric reduction of such ketones, often providing high enantiomeric and diastereomeric excess. researchgate.netnih.gov The substrate specificity of these enzymes is a key factor, and ADHs from various microorganisms have been shown to effectively reduce bulky-bulky ketones. researchgate.net

Table 2: Potential Reducing Agents for this compound and Expected Outcomes

| Reducing Agent | Solvent(s) | Expected Product | Stereoselectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 6-Methyl-4-phenylheptan-2-ol | Low to moderate diastereoselectivity |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 6-Methyl-4-phenylheptan-2-ol | Low to moderate diastereoselectivity |

| Alcohol Dehydrogenase (ADH) | Aqueous buffer | (R)- or (S)-6-Methyl-4-phenylheptan-2-ol | Potentially high diastereoselectivity |

This table presents potential outcomes based on the general reactivity of ketones. masterorganicchemistry.comresearchgate.net

Elucidation of Reaction Kinetics and Thermodynamic Control

The principles of kinetic and thermodynamic control are central to understanding the reactivity of this compound, particularly in enolate formation and subsequent reactions.

As previously discussed in the context of aldol condensations, the formation of the kinetic enolate at the less substituted C3 position is faster due to lower steric hindrance for the approaching base. nih.gov This pathway has a lower activation energy. wikipedia.org In contrast, the thermodynamic enolate at the C5 position is more stable due to the formation of a more substituted double bond, but its formation is slower due to greater steric hindrance. nih.gov

The choice of reaction conditions dictates which product predominates. Low temperatures and strong, bulky bases that lead to irreversible deprotonation favor the kinetic product. wikidoc.org Conversely, higher temperatures and weaker bases that allow for equilibrium between the ketone and the different enolates will lead to the preferential formation of the more stable thermodynamic product. wikidoc.org

In the context of aldol additions, the initial addition step is often reversible. Under kinetically controlled conditions (low temperature), the product distribution reflects the relative rates of formation of the diastereomeric products. nih.gov Under thermodynamically controlled conditions (higher temperature), the product distribution is governed by the relative stabilities of the diastereomeric products, with the more stable diastereomer being favored. nih.gov For aldol products, the anti-diastereomer is often thermodynamically more stable due to the minimization of steric interactions in a chair-like transition state. nih.gov

Table 3: Factors Influencing Kinetic vs. Thermodynamic Control in Reactions of this compound

| Factor | Favors Kinetic Product | Favors Thermodynamic Product |

| Temperature | Low | High |

| Base Strength | Strong, irreversible | Weaker, reversible |

| Base Steric Hindrance | High (e.g., LDA) | Low (e.g., NaH, NaOEt) |

| Reaction Time | Short | Long |

This table summarizes general principles applicable to the reactions of this compound. wikidoc.orglibretexts.orgnih.gov

Spectroscopic and Structural Elucidation of 6 Methyl 4 Phenylheptan 2 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, offering detailed information about the molecular structure, connectivity, and dynamics of a compound. For 6-Methyl-4-phenylheptan-2-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous structural assignment.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment.

The chemical shift (δ) of a proton is influenced by the electron density around it. pressbooks.pub Protons near electronegative groups or aromatic rings are "deshielded" and appear at a higher chemical shift (downfield). pressbooks.pub The expected signals for this compound would include:

Aromatic Protons: The five protons on the phenyl group will appear in the aromatic region, typically around 7.0-7.5 ppm.

Methine Proton (C4-H): The proton attached to the phenyl group and the aliphatic chain will be a multiplet due to coupling with adjacent methylene (B1212753) protons.

Methylene Protons (C3-H₂ and C5-H₂): These protons are adjacent to a stereocenter (C4) and are therefore diastereotopic, meaning they are chemically non-equivalent and can show complex splitting patterns.

Ketone Methyl Protons (C1-H₃): The three protons of the methyl group attached to the carbonyl carbon will appear as a singlet, typically in the range of 2.0-2.5 ppm. pressbooks.pub

Isopropyl Protons (C6-H and C7-H₃): The methine proton at C6 will be a multiplet, coupled to the C5 methylene protons and the two methyl groups at C7. The two methyl groups themselves are diastereotopic and will likely appear as two separate doublets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C1-H₃ | 2.0 - 2.2 | Singlet (s) |

| C3-H₂ | 2.5 - 2.8 | Multiplet (m) |

| C4-H | 2.9 - 3.2 | Multiplet (m) |

| C5-H₂ | 1.5 - 1.8 | Multiplet (m) |

| C6-H | 1.6 - 1.9 | Multiplet (m) |

| C7-(CH₃)₂ | 0.8 - 1.0 | Two Doublets (d) |

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Generally, each unique carbon atom gives a distinct signal. libretexts.org In ¹³C NMR, the height of a peak is not reliably proportional to the number of carbons. libretexts.org

For this compound, a total of 12 distinct signals are expected, as the two methyl carbons of the isopropyl group are non-equivalent due to the nearby stereocenter.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and appears significantly downfield, typically above 200 ppm. chemguide.co.uk

Aromatic Carbons: The carbons of the phenyl ring will produce signals in the 125-150 ppm range. libretexts.org

Aliphatic Carbons: The remaining sp³-hybridized carbons of the heptane (B126788) chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH₃) | 29 - 32 |

| C2 (C=O) | 207 - 212 |

| C3 (CH₂) | 48 - 52 |

| C4 (CH) | 45 - 50 |

| C5 (CH₂) | 40 - 44 |

| C6 (CH) | 24 - 28 |

| C7 (CH₃)₂ | 21 - 24 |

| Phenyl C (quaternary) | 140 - 145 |

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY would show correlations between H4/H3, H4/H5, H5/H6, and H6/H7, confirming the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). youtube.com This allows for the unambiguous assignment of each carbon atom that has attached protons by linking the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to four bonds. sdsu.eduyoutube.com This is critical for piecing together the molecular puzzle. Key HMBC correlations would include:

From the C1 methyl protons to the C2 carbonyl carbon.

From the C4 proton to the carbons of the phenyl ring.

From the phenyl protons to the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for determining stereochemistry and conformation. For instance, NOESY could reveal spatial proximity between the C4 proton and protons on the phenyl ring or the C3/C5 methylene groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₄H₂₀O, corresponding to a molecular weight of approximately 204.31 g/mol . nih.gov

HRMS measures the molecular mass with very high precision, which allows for the determination of the elemental formula of a molecule. The calculated exact mass for C₁₄H₂₀O is 204.15142 Da. nih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the parent ion) is selected and fragmented to produce a spectrum of smaller daughter ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would include:

Alpha-Cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion (CH₃CO⁺, m/z 43) or the loss of an acetyl radical.

Benzylic Cleavage: Fragmentation at the C4-C5 bond, which is favorable due to the stability of the resulting benzylic carbocation.

McLafferty Rearrangement: A characteristic rearrangement for ketones involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Analysis of these fragments helps to confirm the positions of the phenyl group, the ketone, and the alkyl branching.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For ketones, the most prominent and diagnostic absorption band arises from the stretching vibration of the carbonyl group (C=O). In saturated aliphatic ketones, this strong absorption typically appears in the range of 1710-1740 cm⁻¹. pg.edu.pl For instance, 2-butanone, a simple saturated ketone, exhibits its C=O stretch at 1715 cm⁻¹. orgchemboulder.com Similarly, cyclohexanone, a six-membered cyclic ketone, also absorbs at 1715 cm⁻¹. libretexts.orglibretexts.org

The position of the carbonyl absorption is sensitive to the molecular structure. Conjugation of the carbonyl group with a carbon-carbon double bond or a phenyl ring leads to a decrease in the stretching frequency, shifting the absorption to lower wavenumbers, typically in the range of 1685-1666 cm⁻¹. orgchemboulder.com This shift is due to the delocalization of π-electrons, which reduces the double-bond character of the C=O bond. Acetophenone, an aromatic ketone, shows its C=O stretch at 1686 cm⁻¹. spectroscopyonline.com

In the case of this compound, the carbonyl group is not directly conjugated with the phenyl ring. Therefore, it is expected to exhibit a C=O stretching frequency characteristic of a saturated aliphatic ketone. Other expected absorptions in the IR spectrum of this compound would include C-H stretching vibrations from the alkyl and phenyl groups, and C-C stretching vibrations.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1710 - 1725 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Phenyl C=C | Stretch | 1450 - 1600 |

| C-C | Stretch | 1230 - 1300 |

This table provides generalized expected IR absorption ranges for the functional groups present in this compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For acyclic chiral ketones, the stereoselectivity of their reactions can often be understood by analyzing their ground-state conformations. nih.gov Computational modeling, in conjunction with X-ray crystallography of analogous compounds, is a powerful approach to predict the most stable conformations. nih.gov The study of various cycloketones, such as cyclooctanone (B32682) and cyclododecanone, has revealed a strong preference for conformations that minimize transannular interactions. acs.org

The analysis of related ketones by X-ray diffraction has shown that factors like hyperconjugative interactions can influence the preferred conformation. nih.gov However, for this compound, which exists as an oil at room temperature, obtaining a single crystal suitable for X-ray diffraction could be challenging. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

This compound possesses a chiral center at the fourth carbon atom, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are essential for determining the enantiomeric purity and absolute configuration of chiral molecules.

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, can be used to assign the absolute configuration of a molecule, often by applying empirical rules like the octant rule for ketones. thieme-connect.de However, the application of the octant rule to flexible acyclic ketones can be complex due to the presence of multiple conformers. thieme-connect.de

Vibrational circular dichroism (VCD) has emerged as a powerful alternative for determining the absolute configuration of chiral molecules in solution. nih.gov This technique involves comparing the experimental VCD spectrum with the theoretically calculated spectrum for a chosen enantiomer using methods like density functional theory (DFT). nih.gov This approach can provide an unambiguous assignment of the absolute configuration without the need for crystallization. nih.gov

Computational Chemistry and Theoretical Studies on 6 Methyl 4 Phenylheptan 2 One

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure and optimized molecular geometry of organic compounds such as 6-methyl-4-phenylheptan-2-one.

DFT calculations can determine the distribution of electron density, which is key to understanding a molecule's reactivity. For instance, the carbonyl group in a ketone is a known electron-withdrawing group, and DFT can quantify the partial charges on the carbon and oxygen atoms. In a study on various ketones, including those with phenyl groups, it was noted that the presence of a phenyl ring significantly influences the electronic environment of the carbonyl group. aip.org Such calculations would reveal the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the oxygen in this compound.

Furthermore, DFT is used to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves calculating the potential energy of the molecule for different atomic arrangements until a minimum is found. For a molecule like this compound, this would define the bond lengths, bond angles, and dihedral angles of its lowest energy state. Research on other phenyl alkyl ketones has shown that steric hindrance between the phenyl ring and the alkyl chain plays a crucial role in determining the final geometry. researchgate.net

A summary of typical computed properties for a related isomer, 6-methyl-1-phenylheptan-2-one, is available in public databases. nih.gov These properties are derived from computational models and provide a basic overview of the molecule's characteristics.

Table 1: Computed Properties for a Phenylheptanone Isomer

| Property | Value |

|---|---|

| Molecular Formula | C14H20O |

| Molecular Weight | 204.31 g/mol |

| XLogP3-AA | 3.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 5 |

Data sourced from PubChem CID 54287902 for 6-methyl-1-phenylheptan-2-one. nih.gov

Conformational Analysis and Energy Landscapes through Computational Methods

This compound has several rotatable bonds, leading to a large number of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them. This is crucial as the conformation of a molecule can significantly affect its reactivity and physical properties.

Computational methods can systematically rotate the bonds in the molecule and calculate the energy of each resulting conformation. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The low-energy regions on this map correspond to stable conformations. For phenyl alkyl ketones, the orientation of the phenyl group relative to the ketone and the alkyl chain is a key factor in determining conformational stability. rsc.org Studies on similar molecules have revealed that interactions such as steric hindrance and weak intramolecular forces dictate the preferred conformations. researchgate.net

For example, in a study of cyclohexyl phenyl ketones, it was found that the molecule exists in different conformations, and these can be influenced by the surrounding environment. rsc.org A similar analysis for this compound would identify the most likely shapes the molecule adopts in different conditions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can understand how reactants are converted into products, including the identification of short-lived intermediates and transition states.

For the synthesis of a molecule like this compound, reaction pathway modeling could be used to investigate the feasibility of different synthetic routes. For example, if it were synthesized via a Friedel-Crafts acylation, computational models could elucidate the mechanism of this electrophilic aromatic substitution.

Transition state analysis is a key component of reaction pathway modeling. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. DFT calculations can be used to determine the geometry and energy of the transition state. This information is invaluable for predicting reaction rates and understanding how catalysts can lower the energy barrier. While specific studies on this molecule are lacking, research on related domino reactions has utilized computational studies to rationalize the stereochemical outcomes by analyzing the favored transition states. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations provide information about static molecular properties, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

An MD simulation of this compound would provide a view of its flexibility and how it interacts with other molecules, such as solvents or other reactants. For instance, in a solution, the molecule is constantly in motion, vibrating, rotating, and translating. MD simulations can capture these movements and reveal how the molecule explores its conformational space over time.

Studies on other ketones and polymers containing phenyl groups have used MD simulations to understand intermolecular interactions. aip.orgmdpi.com For example, simulations of ketones in supercritical CO2 have helped to elucidate the nature of solute-solvent interactions. aip.org Similarly, MD simulations of poly(ether ether ketone) have been used to analyze intermolecular ordering. mdpi.com For this compound, MD simulations could provide insights into its aggregation behavior or its interaction with biological macromolecules if it were being studied in a pharmaceutical context. nih.gov

Advanced Methodologies in 6 Methyl 4 Phenylheptan 2 One Research

Isotopic Labeling Studies for Mechanistic Probing (e.g., Kinetic Isotope Effects)

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by replacing one or more atoms of a molecule with their isotopes. This substitution can lead to a change in the reaction rate, known as the kinetic isotope effect (KIE), which provides valuable information about the rate-determining step and the transition state of a reaction. For instance, substituting hydrogen with deuterium (B1214612) (a heavier isotope) can slow down a reaction if the C-H bond is broken in the rate-determining step. princeton.eduyoutube.com

While the application of isotopic labeling and kinetic isotope effect studies specifically to 6-Methyl-4-phenylheptan-2-one is not documented in publicly available research, this methodology could be theoretically applied. For example, deuterium could be incorporated at various positions in the molecule, such as the methyl group or the phenyl ring, to probe the mechanism of its synthesis or subsequent reactions. By comparing the reaction rates of the labeled and unlabeled compound, researchers could infer which bonds are broken or formed during the key steps of a transformation.

Table 1: Theoretical Application of Kinetic Isotope Effect Studies on this compound

| Labeled Position | Potential Information Gained |

| Methyl group (C6) | Insight into the mechanism of alkylation or other reactions involving this group. |

| Phenyl ring | Understanding the role of the aromatic ring in the reaction mechanism. |

| Carbonyl group (C2) | Probing the mechanism of nucleophilic addition or other reactions at this site. |

This table represents a theoretical application as no specific studies on this compound have been found.

In Situ Spectroscopic Monitoring of Reactions

Currently, there is no specific research available that details the use of in situ spectroscopic monitoring for the synthesis or reactions of this compound. However, such techniques would be invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, by providing immediate feedback on the reaction's progress and the formation of any byproducts.

Development and Optimization of Catalytic Systems for Synthesis and Transformation

Catalytic systems are crucial in modern organic synthesis for improving reaction efficiency, selectivity, and sustainability. The development of novel catalysts and the optimization of existing catalytic processes are active areas of research. For a molecule like this compound, catalytic methods could be employed for its synthesis, for example, through catalytic coupling reactions or enantioselective catalysis to produce a specific stereoisomer.

A search of the scientific literature did not yield specific studies on the development and optimization of catalytic systems for the synthesis and transformation of this compound. General synthetic methods for similar ketones might involve Friedel-Crafts acylation or other catalyzed carbon-carbon bond-forming reactions, but specific catalytic protocols for this compound are not reported.

Microfluidic and Flow Chemistry Approaches for Synthesis

Microfluidic and flow chemistry technologies offer several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput screening. core.ac.uk These systems use small, continuous-flow reactors to carry out chemical reactions with precise control over reaction parameters.

There is no published research detailing the synthesis of this compound using microfluidic or flow chemistry approaches. The application of these technologies could potentially lead to more efficient and scalable synthetic routes for this compound, with better control over product purity and yield.

Future Research Perspectives in 6 Methyl 4 Phenylheptan 2 One Chemistry

Exploration of Novel Synthetic Pathways to Chiral Derivatives

The presence of a stereocenter at the C4 position of 6-Methyl-4-phenylheptan-2-one makes the development of enantioselective synthetic routes a significant and valuable research goal. Future investigations will likely concentrate on creating highly efficient and stereoselective methods to access specific enantiomers of this compound.

Key research efforts could be directed towards:

Asymmetric Catalysis: The use of chiral catalysts, whether metal-based or organocatalytic, will be pivotal. For instance, developing catalytic systems for the asymmetric conjugate addition of a phenyl group to a suitable α,β-unsaturated ketone precursor would be a primary strategy. Research into novel ligands for transition metals like copper, rhodium, or palladium could yield high enantioselectivities. Similarly, the application of chiral Brønsted acids or aminocatalysts for the key bond-forming reactions will be a fertile ground for investigation.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials could provide an alternative and economically viable route. For example, starting from a chiral derivative of a simple ketone or an aldehyde and building the carbon skeleton of this compound could be explored.

Biocatalysis: The use of enzymes, such as ketoreductases or transaminases, could offer highly specific and environmentally benign pathways to chiral derivatives. Research would involve screening enzyme libraries for activity towards precursors of this compound or engineering existing enzymes to enhance their selectivity and efficiency.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the mechanisms governing the reactions to form and modify this compound is crucial for optimizing existing synthetic protocols and designing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Areas of focus will include:

Kinetic Studies: Detailed kinetic analysis of key synthetic steps can provide insights into the reaction order, rate-determining steps, and the influence of various reaction parameters such as temperature, concentration, and catalyst loading.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to monitor reaction progress and identify transient intermediates, providing direct evidence for proposed reaction pathways.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction transition states and intermediates, providing a theoretical framework to understand the observed reactivity and stereoselectivity. This can be particularly useful in rationalizing the behavior of catalysts and predicting the most favorable reaction pathways.

Integration of Machine Learning for Retrosynthesis and Reaction Prediction

The application of artificial intelligence and machine learning (ML) is revolutionizing chemical synthesis planning. For a target molecule like this compound, ML tools can significantly accelerate the discovery of new and efficient synthetic routes.

Future research in this domain will likely involve:

Retrosynthetic Analysis Tools: Training ML models on vast databases of known chemical reactions will enable the prediction of plausible retrosynthetic disconnections for this compound. This can uncover non-intuitive synthetic pathways that a human chemist might overlook.

Reaction Outcome Prediction: ML algorithms can be developed to predict the success and yield of a proposed reaction to synthesize this compound or its derivatives. This would involve training models on datasets that include reaction conditions, reactants, and their corresponding outcomes.

Optimization of Reaction Conditions: Machine learning can also be used to optimize reaction conditions, such as solvent, temperature, and catalyst choice, to maximize the yield and selectivity of the desired product.

Design of Highly Efficient and Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on sustainability. Future research on the synthesis of this compound will undoubtedly be guided by the principles of green chemistry.

Key objectives for developing sustainable protocols include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. This involves favoring addition reactions over substitution or elimination reactions where possible.

Use of Renewable Feedstocks: Investigating the possibility of synthesizing this compound from starting materials derived from renewable resources rather than petrochemicals.

Solvent Minimization and Use of Greener Solvents: Developing solvent-free reaction conditions or utilizing environmentally benign solvents like water, supercritical fluids, or ionic liquids.

Energy Efficiency: Designing synthetic pathways that can be conducted at ambient temperature and pressure to reduce energy consumption.

Catalyst Recyclability: Focusing on the development of heterogeneous catalysts or catalytic systems that can be easily separated from the reaction mixture and reused multiple times, thereby reducing waste and cost.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.